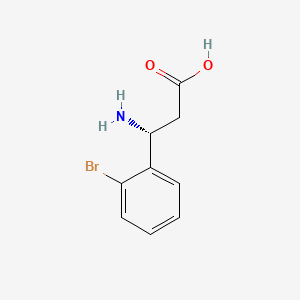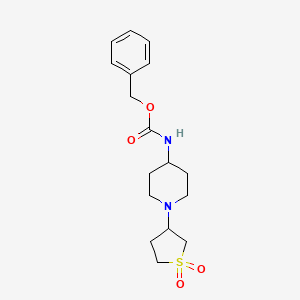![molecular formula C23H19N3OS B2765951 2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-phenylacetamide CAS No. 901242-00-0](/img/structure/B2765951.png)
2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-phenylacetamide, also known as DPISA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. DPISA is a member of the imidazole family of compounds, which are known for their diverse biological and pharmacological activities.
Applications De Recherche Scientifique
Synthesis and Characterization
The design and synthesis of analogs to certain chemicals, like "2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-phenylacetamide," involve modifying structures to enhance certain properties such as solubility, stability, or reactivity. For example, the modification of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs has led to the development of potent and selective inhibitors with improved drug-like properties, including solubility and therapeutic potential in treating conditions like cancer (Shukla et al., 2012).
Pharmacological Evaluation
Compounds related to "2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-phenylacetamide" have been evaluated for their pharmacological activities. The synthesis of omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives, for instance, revealed compounds with significant anticonvulsant activity (Aktürk et al., 2002). This suggests that modifications to the imidazole and acetamide components can yield valuable insights into the relationship between structure and anticonvulsant efficacy.
Antitumor and Antiprotozoal Activity
Further research into derivatives of this compound class has explored their potential in antitumor and antiprotozoal applications. N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, for instance, demonstrated considerable anticancer activity against certain cancer cell lines, highlighting the therapeutic potential of these compounds in oncology (Yurttaş et al., 2015). Additionally, novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives exhibited strong activity against protozoa such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, suggesting potential use in treating infections caused by these pathogens (Pérez‐Villanueva et al., 2013).
Enantioselective Synthesis
Research into the enantioselective synthesis of drugs using chiral catalysts, such as the study on modafinil synthesis, indicates the importance of chirality in drug design and pharmacological activity. The synthesis of R-modafinil using chiral complexes of titanium and diethyltartarate demonstrates the application of enantioselective methodologies in producing pharmaceutically active compounds with specific stereochemistry (Taghizadeh et al., 2016).
Propriétés
IUPAC Name |
2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3OS/c27-20(24-19-14-8-3-9-15-19)16-28-23-21(17-10-4-1-5-11-17)25-22(26-23)18-12-6-2-7-13-18/h1-15H,16H2,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAIYWNCNXUQMKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=CC=C3)SCC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-phenylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

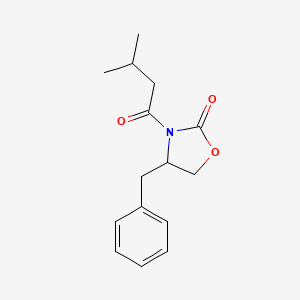
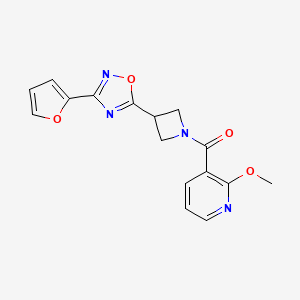
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone](/img/structure/B2765870.png)
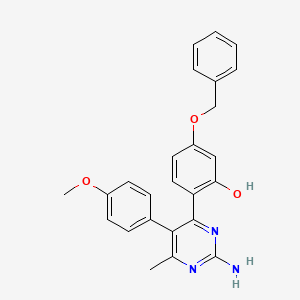

![[1-(3,5-Dichlorophenyl)-3,3-difluorocyclobutyl]methanol](/img/structure/B2765875.png)


![N-Methyl-1-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2765882.png)
![8-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione](/img/structure/B2765883.png)
![2-[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2765884.png)

